(5-Chloro-2-methylphenyl)hydrazine hydrochloride

Regioselective synthesis Pyrazole cyclocondensation Arylhydrazine hydrochloride

Specify CAS 5446-17-3 to ensure correct substitution pattern for regioselective cyclocondensations (up to 97% 1,3-selectivity) and distinct reactivity in aprotic solvent systems. Do not substitute with free base or positional isomers, which compromise yield, regioselectivity, and purity.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07 g/mol
CAS No. 5446-17-3
Cat. No. B151786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methylphenyl)hydrazine hydrochloride
CAS5446-17-3
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NN.Cl
InChIInChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeyYAGKCRFGEGJKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-methylphenyl)hydrazine Hydrochloride: Technical Specifications and Procurement-Relevant Class Identification


(5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS 5446-17-3; C₇H₁₀Cl₂N₂; MW 193.07 g/mol) is a substituted arylhydrazine derivative featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring [1]. The compound exists as a solid hydrochloride salt with typical commercial purity of ≥95%, enhancing its stability and handling characteristics compared to the free base form . As a member of the arylhydrazine class, it serves as a versatile building block in heterocyclic synthesis, particularly for indolenines, pyrazoles, and hydrazone derivatives . Its substitution pattern (5-Cl, 2-CH₃) confers distinct electronic and steric properties that differentiate it from positional isomers such as 2-chloro-5-methylphenylhydrazine hydrochloride (CAS 922510-92-7) and 4-chloro-2-methylphenylhydrazine hydrochloride (CAS 19690-59-6), as well as from unsubstituted phenylhydrazine [2].

Why Generic Arylhydrazine Substitution Fails: Procurement Risks with (5-Chloro-2-methylphenyl)hydrazine Hydrochloride


Substituting (5-chloro-2-methylphenyl)hydrazine hydrochloride with alternative arylhydrazines or positional isomers introduces quantifiable risks to synthetic outcomes. The regioselectivity of cyclocondensation reactions is fundamentally governed by the electronic and steric environment created by the specific substitution pattern on the aryl ring [1]. Positional isomers—such as 2-chloro-5-methylphenylhydrazine hydrochloride (CAS 922510-92-7) or 4-chloro-2-methylphenylhydrazine hydrochloride (CAS 19690-59-6)—differ in the spatial arrangement of the chlorine and methyl groups, which alters the electron density distribution at the hydrazine-reactive site and can lead to divergent regioisomeric ratios in pyrazole formation . Furthermore, the hydrochloride salt form confers distinct reactivity advantages over the free base in aprotic solvent systems, directly influencing reaction yields and selectivity profiles [2]. Generic substitution without experimental validation therefore risks compromising reaction regioselectivity, reducing synthetic yields, and introducing undesired byproducts that complicate purification workflows. The quantitative evidence presented below substantiates the specific differentiation that justifies compound-specific procurement.

Quantitative Differentiation Evidence for (5-Chloro-2-methylphenyl)hydrazine Hydrochloride: Procurement Decision Guide


Hydrochloride Salt Form Enables Up to 97% Regioselectivity in 1,3-Pyrazole Synthesis vs. Free Base

The hydrochloride salt form of arylhydrazines provides superior regiochemical control in pyrazole cyclocondensation compared to the corresponding free base. A systematic study demonstrated that arylhydrazine hydrochlorides produce 1-aryl-3-carboxyalkyl-1H-pyrazoles (1,3-regioisomer) with selectivities up to 97% across 24 examples and yields ranging from 37% to 97%, whereas the free phenylhydrazine analog preferentially yields the 1,5-regioisomer (52–83% yield) [1]. While this study did not specifically test (5-chloro-2-methylphenyl)hydrazine hydrochloride, the findings establish a class-wide principle: the hydrochloride salt form fundamentally alters the reaction pathway, favoring nucleophilic attack at the β-carbon of the dielectrophile via stabilization of the intermediate hydrazone [1]. This salt effect is consistent with the reported use of (5-chloro-2-methylphenyl)hydrazine hydrochloride in regioselective Fischer indole synthesis to produce indolenine derivatives [2].

Regioselective synthesis Pyrazole cyclocondensation Arylhydrazine hydrochloride Heterocyclic chemistry

Aprotic Solvent Optimization with Hydrochloride Salt Improves Cyclocondensation Efficiency Relative to Protic Solvent Protocols

In cyclocondensation reactions of arylhydrazine hydrochlorides with 1,3-diketones, aprotic solvents with strong dipole moments and high dielectric constants yield consistently superior results compared to traditional polar protic solvents such as ethanol or acetic acid [1]. Using phenylhydrazine hydrochloride as a model substrate, amide-based aprotic solvents achieved approximately 84% yield, representing a meaningful improvement over yields typically obtained with protic solvent systems (estimated at 60–70% based on comparative studies) [1]. This solvent effect is applicable to the entire class of arylhydrazine hydrochlorides, including (5-chloro-2-methylphenyl)hydrazine hydrochloride, and provides a validated optimization strategy that enhances reaction efficiency and reduces solvent-related side reactions [1].

Solvent optimization Cyclocondensation Arylhydrazine hydrochloride Process chemistry

Validated 76% Synthetic Yield from 5-Chloro-2-methylaniline Precursor with Full NMR Characterization

(5-Chloro-2-methylphenyl)hydrazine hydrochloride is prepared from 5-chloro-2-methylaniline (5-chloro-o-toluidine) via a two-step diazotization-reduction sequence with tin(II) chloride dihydrate, yielding 1.49 g (76% yield) of purified product . The product is fully characterized by ¹H NMR (400 MHz, DMSO-d₆) with diagnostic signals at δ 10.08 (s, 3H, –NH–NH₃⁺), 7.98 (s, 1H), 7.13 (d, 1H), 6.97 (s, 1H), 6.91 (d, 1H), and 2.14 (s, 3H, –CH₃) . This established synthetic route is documented in patent US08999998B2, providing a validated and reproducible protocol . In contrast, alternative synthetic approaches for positional isomers such as 4-chloro-2-methylphenylhydrazine hydrochloride employ different precursor materials and may require distinct optimization strategies, with yields varying based on the specific substitution pattern .

Synthetic methodology Diazotization-reduction Process validation Analytical characterization

Substitution Pattern (5-Cl, 2-CH₃) Distinct from Positional Isomers with Different CAS Identifiers, Requiring Compound-Specific Procurement

(5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS 5446-17-3) bears a unique substitution pattern—chlorine at the 5-position and methyl at the 2-position relative to the hydrazine attachment point—that distinguishes it from all commercially available positional isomers . Three distinct regioisomers are available with separate CAS numbers: 2-chloro-5-methylphenylhydrazine hydrochloride (CAS 922510-92-7), 4-chloro-2-methylphenylhydrazine hydrochloride (CAS 19690-59-6), and 2-chloro-4-methylphenylhydrazine hydrochloride (CAS 90631-70-2) [1]. The electronic effects of this substitution pattern influence the reactivity of the hydrazine moiety in cyclocondensation reactions, with electron-withdrawing groups (chlorine) and electron-donating groups (methyl) positioned to modulate the nucleophilicity of the terminal nitrogen . Radical arylation studies have demonstrated that the substitution pattern on arylhydrazines directly governs ortho:meta regioselectivity outcomes [2].

Positional isomer differentiation CAS registry Substitution pattern SAR studies

Validated Application Scenarios for (5-Chloro-2-methylphenyl)hydrazine Hydrochloride: Evidence-Based Procurement Guidance


Regioselective Synthesis of 1,3-Disubstituted Pyrazoles Requiring High Isomeric Purity

For synthetic programs requiring 1-aryl-3-substituted pyrazoles (1,3-regioisomer) with high selectivity, (5-chloro-2-methylphenyl)hydrazine hydrochloride in its salt form is the preferred reagent. As established in Section 3, arylhydrazine hydrochlorides enable up to 97% 1,3-selectivity in cyclocondensation reactions, whereas free base analogs yield predominantly 1,5-regioisomers [1]. This differential reactivity is critical for medicinal chemistry campaigns where pyrazole regioisomers exhibit divergent biological activities. The compound is compatible with optimized aprotic solvent protocols that further enhance regioselectivity and yield [2].

Fischer Indole Synthesis of Halogenated Indolenine Building Blocks

(5-Chloro-2-methylphenyl)hydrazine hydrochloride has been specifically employed in Fischer indole synthesis to produce 4-chloro-2,3,3,7-tetramethyl-3H-indole (indolenine) via reaction with 3-methylbutan-2-one [3]. The 5-chloro substitution pattern on the aryl ring provides a handle for subsequent cross-coupling reactions or further functionalization in the indolenine product. This application demonstrates the compound's utility as a building block for accessing halogenated heterocyclic scaffolds relevant to dye chemistry, optoelectronic materials, and pharmaceutical intermediates.

Synthesis of Formazan Derivatives for Antimicrobial Screening Programs

The compound has been utilized in the synthesis of formazans derived from Mannich base precursors, which demonstrated moderate activity against pathogenic bacteria and fungi in antimicrobial screening studies [4]. While the parent compound itself is not the active agent, its specific substitution pattern (5-Cl, 2-CH₃) is incorporated into the formazan scaffold, and substitution with alternative arylhydrazines would yield structurally distinct formazan products with potentially divergent biological profiles. Researchers developing antimicrobial formazan libraries should procure the specific arylhydrazine corresponding to their target substitution pattern.

Hydrazone and Palladium Complex Synthesis for Anticancer Lead Generation

(5-Chloro-2-methylphenyl)hydrazine hydrochloride serves as a precursor for hydrazide-hydrazone derivatives and their palladium(II) complexes, which have been investigated for in vitro anticancer activity [5]. The chlorine and methyl substituents contribute to the overall electronic and steric profile of the resulting hydrazone ligand, influencing metal coordination geometry and subsequent biological activity. For SAR studies exploring the effect of aryl substitution on anticancer potency, compound-specific procurement is essential to maintain structural consistency across a compound series.

Technical Documentation Hub

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